molecular formula C6H9BrN2 B015564 4-Bromo-1,3,5-trimethyl-1H-pyrazole CAS No. 15801-69-1

4-Bromo-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B015564
CAS No.: 15801-69-1
M. Wt: 189.05 g/mol
InChI Key: UNTQXOJGXGRHMG-UHFFFAOYSA-N
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Description

4-Bromo-1,3,5-trimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C6H9BrN2. It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and three methyl groups at the 1, 3, and 5 positions of the pyrazole ring.

Safety and Hazards

4-Bromo-1,3,5-trimethyl-1H-pyrazole is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Bromo-1,3,5-trimethyl-1H-pyrazole are not mentioned in the search results, it is used in laboratory chemicals , indicating its potential use in various research and development activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1,3,5-trimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the bromination of 1,3,5-trimethylpyrazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism by which 4-Bromo-1,3,5-trimethyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the methyl groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,3,5-trimethyl-1H-pyrazole is unique due to the presence of both the bromine atom and the three methyl groups, which confer specific reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

4-bromo-1,3,5-trimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTQXOJGXGRHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333905
Record name 4-Bromo-1,3,5-trimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15801-69-1
Record name 4-Bromo-1,3,5-trimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,3,5-trimethylpyrazole
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Synthesis routes and methods

Procedure details

4-Bromo-3,5-dimethylpyrazole (10 g) in dry dimethylformamide (50 ml) was added to a stirred suspension of sodium hydride (1.8 g) in dry dimethylformamide at 0° C. When the evolution of hydrogen was complete, iodomethane (8.9 g) was added dropwise. The mixture was allowed to warm to room temperature and after 30 minutes saturated aqueous sodium hydrogen carbonate (5 ml) was added. Following evaporation under high vacuum, the residue was purified by column chromatography to give the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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